molecular formula C15H32 B074470 2-Methyltetradecane CAS No. 1560-95-8

2-Methyltetradecane

Cat. No.: B074470
CAS No.: 1560-95-8
M. Wt: 212.41 g/mol
InChI Key: KUVMKLCGXIYSNH-UHFFFAOYSA-N
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Description

2-Methyltetradecane is an organic compound with the molecular formula C15H32. It is a branched alkane, specifically a methyl-substituted tetradecane. This compound is characterized by its colorless to light yellow appearance and a distinct hydrocarbon odor. It is known for its low volatility and insolubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyltetradecane can be synthesized through a ketone redox reaction. The process involves the reduction of n-hexadecanone using lithium aluminum hydride in diethyl ether. The reaction conditions must be carefully controlled, and appropriate solvents should be used to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetradecane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. These reactions typically require ultraviolet light or high temperatures to proceed.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Halogens (chlorine, bromine) in the presence of ultraviolet light or high temperatures.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Substitution: Halogenated alkanes (e.g., 2-chlorotetradecane, 2-bromotetradecane).

Scientific Research Applications

2-Methyltetradecane has several applications across various fields:

Mechanism of Action

The mechanism of action of 2-Methyltetradecane involves its interaction with molecular targets through hydrophobic interactions. As a non-polar molecule, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its stability and low reactivity make it a suitable candidate for various industrial applications where inertness is desired .

Comparison with Similar Compounds

    Tetradecane: A straight-chain alkane with the formula C14H30.

    Hexadecane: Another straight-chain alkane with the formula C16H34.

    2-Methylpentadecane: A branched alkane similar to 2-Methyltetradecane but with one additional carbon atom.

Uniqueness: this compound is unique due to its specific branching, which imparts distinct physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group influences its boiling point, melting point, and reactivity, making it suitable for specialized applications .

Properties

IUPAC Name

2-methyltetradecane
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InChI

InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3
Source PubChem
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InChI Key

KUVMKLCGXIYSNH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCC(C)C
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Molecular Formula

C15H32
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DSSTOX Substance ID

DTXSID90873240
Record name 2-Methyltetradecane
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Molecular Weight

212.41 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Chevron Phillips MSDS]
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Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
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CAS No.

1560-95-8, 68551-20-2
Record name 2-Methyltetradecane
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Record name 2-METHYLTETRADECANE
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Melting Point

-8.3 °C
Record name Isopentadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has 2-methyltetradecane been identified in nature?

A: this compound has been identified as a component of the fruit extracts of Capsicum frutescens Linn., also known as the Tabasco pepper. []

Q2: What analytical techniques are used to identify and characterize this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to identify and characterize this compound. [, ] This method separates compounds based on their volatility and then analyzes their mass-to-charge ratio, providing structural information.

Q3: Has the potential mutagenicity of this compound been investigated?

A: Interestingly, a study focusing on the mutagenic potential of Capsicum frutescens fruit extracts identified a fraction containing this compound as potentially mutagenic using the Micronucleus Test. [] This finding highlights the need for further research to understand the safety profile of this compound thoroughly.

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